molecular formula C30H32P2 B035114 1,6-Bis(diphenylphosphino)hexane CAS No. 19845-69-3

1,6-Bis(diphenylphosphino)hexane

Cat. No.: B035114
CAS No.: 19845-69-3
M. Wt: 454.5 g/mol
InChI Key: GPORFKPYXATYNX-UHFFFAOYSA-N
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Description

1,6-Bis(diphenylphosphino)hexane is a useful research compound. Its molecular formula is C30H32P2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Reactions : Iron nanoparticles stabilized by 1,6-bis(diphenylphosphino)hexane have been found effective as catalysts in the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Bedford et al., 2006).

  • Polymerization Studies : This compound has shown measurable polymerization reactivity in the formation of weakly polymerized single crystals, enabling the study of spectroscopic properties of "diluted" poly-6 chains (Deschamps et al., 2010).

  • Transition Metal Complex Synthesis : Monooxidized bis(phosphino)amines, which can be derived from compounds like this compound, are used as bidentate chelate ligands for transition metal complexes (Balakrishna et al., 1993).

  • Structural Analysis and Magnetic Properties : Nickel(II) dithiocarbamates with this compound exhibit promising diamagnetic properties, confirmed through X-ray structural analysis (Pastorek et al., 2003).

  • Thermal Properties : The thermal decomposition and heat capacity of this compound have been studied, revealing a solid-liquid transition at 399.4 K and almost complete decomposition at 710 K (Ji-biao Zhang et al., 1998).

  • Potential Medical Applications : [Os3(H)2(CO)10] derivatives with bis(diphenylphosphino) methane and 2-(diphenylphosphino) pyridine ligands have shown potential as anti-inflammatory agents (Gobetto et al., 1996).

  • Catalysis and Photocatalysis : Linear and macrocyclic bis(dinitrosyliron) complexes supported by bis(phosphine) ligands, such as this compound, have potential applications in catalysis and photocatalysis (Li et al., 2003).

  • Palladium-Catalyzed Kinetic Resolution : The helical PHelix ligand, derived from this compound, aids in the palladium-catalyzed kinetic resolution of allylic substitution with enantioselectivities up to 99% (Reetz & Sostmann, 2000).

  • Dehydrogenation Studies : Dehydrogenation of this compound by rhodium(I) and iridium(I) complexes has been investigated, leading to the formation of MX(BDPH) complexes (Clark, 1977).

  • Antitumor Activity : Gold(I) compounds with phenyl groups, like those derived from this compound, exhibit significant antitumor activity, linked to the length of the carbon bridge between phosphorus atoms (Horvath et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection, as well as ensuring adequate ventilation, are recommended when handling this compound .

Properties

IUPAC Name

6-diphenylphosphanylhexyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPORFKPYXATYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373017
Record name 1,6-Bis(diphenylphosphino)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19845-69-3
Record name 1,6-Bis(diphenylphosphino)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Bis(diphenylphosphino)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?

A1: this compound has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]

Q3: How stable is this compound under different conditions?

A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.

Q4: In what solvents is this compound typically soluble?

A4: this compound exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.

Q5: What are the notable catalytic properties of this compound complexes?

A5: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]

Q6: Can you provide examples of reactions catalyzed by this compound complexes?

A6: this compound complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []

Q7: How does the chain length of the bridging ligand affect catalytic activity?

A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.

Q8: Have there been computational studies on this compound and its complexes?

A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.

Q9: How does modifying the structure of this compound influence its coordination chemistry?

A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.

Q10: Can this compound form complexes with gold clusters?

A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]

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